![molecular formula C14H8BrF5N2O B13725506 n-(4-Bromo-2-fluorophenyl)-n'-[2-fluoro-5-(trifluoromethyl)phenyl]urea](/img/structure/B13725506.png)
n-(4-Bromo-2-fluorophenyl)-n'-[2-fluoro-5-(trifluoromethyl)phenyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-(4-Bromo-2-fluorophenyl)-n’-[2-fluoro-5-(trifluoromethyl)phenyl]urea: is a synthetic organic compound characterized by the presence of bromine, fluorine, and trifluoromethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of n-(4-Bromo-2-fluorophenyl)-n’-[2-fluoro-5-(trifluoromethyl)phenyl]urea typically involves the reaction of 4-bromo-2-fluoroaniline with 2-fluoro-5-(trifluoromethyl)phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran, and at a temperature range of 0-25°C. The reaction mixture is then stirred for several hours to ensure complete conversion to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
n-(4-Bromo-2-fluorophenyl)-n’-[2-fluoro-5-(trifluoromethyl)phenyl]urea undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can produce oxides or amines, respectively.
Wissenschaftliche Forschungsanwendungen
n-(4-Bromo-2-fluorophenyl)-n’-[2-fluoro-5-(trifluoromethyl)phenyl]urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of n-(4-Bromo-2-fluorophenyl)-n’-[2-fluoro-5-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The presence of bromine, fluorine, and trifluoromethyl groups enhances its binding affinity and specificity, making it a valuable tool in research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- n-(4-Bromo-2-fluorophenyl)-n’-[2-chloro-5-(trifluoromethyl)phenyl]urea
- n-(4-Bromo-2-fluorophenyl)-n’-[2-fluoro-5-(methyl)phenyl]urea
- n-(4-Bromo-2-chlorophenyl)-n’-[2-fluoro-5-(trifluoromethyl)phenyl]urea
Uniqueness
Compared to similar compounds, n-(4-Bromo-2-fluorophenyl)-n’-[2-fluoro-5-(trifluoromethyl)phenyl]urea is unique due to the specific arrangement of bromine, fluorine, and trifluoromethyl groups. This unique structure imparts distinct chemical properties, such as increased stability and reactivity, making it particularly valuable in various research applications.
Eigenschaften
Molekularformel |
C14H8BrF5N2O |
|---|---|
Molekulargewicht |
395.12 g/mol |
IUPAC-Name |
1-(4-bromo-2-fluorophenyl)-3-[2-fluoro-5-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C14H8BrF5N2O/c15-8-2-4-11(10(17)6-8)21-13(23)22-12-5-7(14(18,19)20)1-3-9(12)16/h1-6H,(H2,21,22,23) |
InChI-Schlüssel |
IIUFFXJEFBBYLC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C(F)(F)F)NC(=O)NC2=C(C=C(C=C2)Br)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


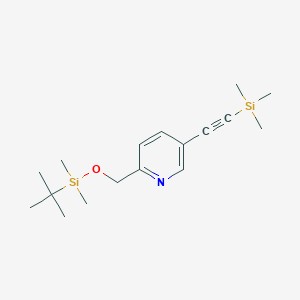

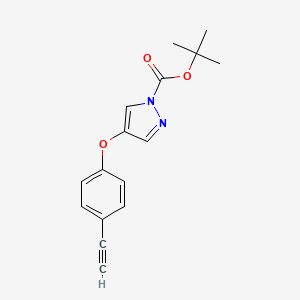
![3-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide](/img/structure/B13725441.png)
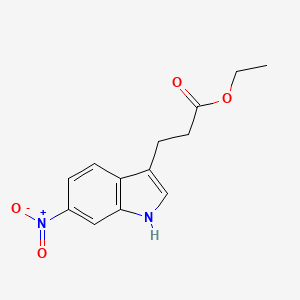
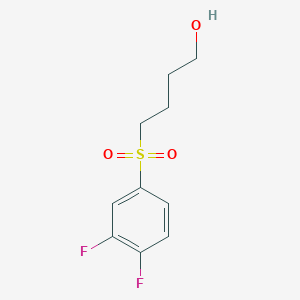
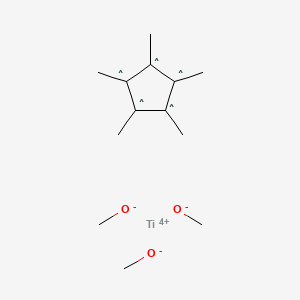
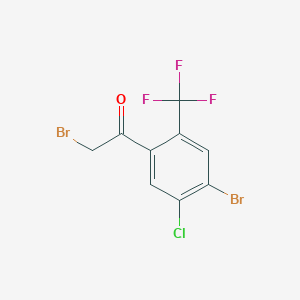

![2-Chloro-6-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-benzaldehyde](/img/structure/B13725456.png)
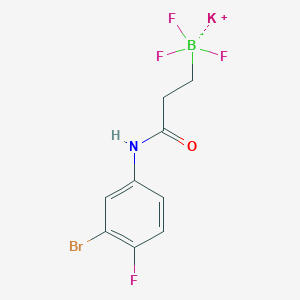
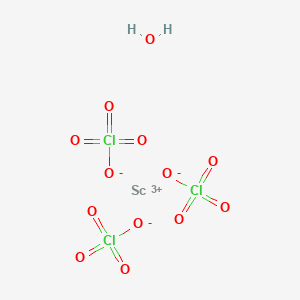
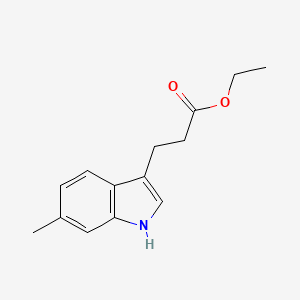
![N-(6-oxaspiro[4.5]decan-9-yl)acetamide](/img/structure/B13725500.png)
